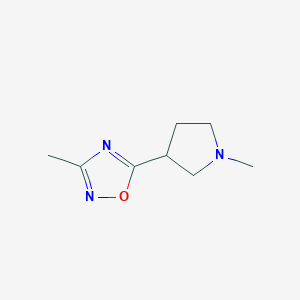

![molecular formula C15H19NO6 B176894 (R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid CAS No. 162240-68-8](/img/structure/B176894.png)

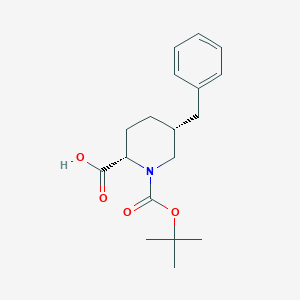

(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains a benzodioxole and propanoic acid group .

Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mecanismo De Acción

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which suggests that the compound may have good stability and bioavailability.

Action Environment

The stability of the boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound may be stable under a variety of environmental conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using (R)-BTBP in laboratory experiments is its ability to form a chiral environment around the reaction center, which can help to direct the stereochemistry of the reaction. However, (R)-BTBP is relatively expensive and can be difficult to obtain in large quantities.

Direcciones Futuras

There are a number of potential future directions for (R)-BTBP research. These include the development of new synthetic methods for the synthesis of (R)-BTBP, the exploration of its use in biocatalysis, and the investigation of its biochemical and physiological effects. Additionally, further research could be done to explore the use of (R)-BTBP as a chiral auxiliary in asymmetric synthesis and to develop new applications for (R)-BTBP.

Métodos De Síntesis

The synthesis of (R)-BTBP is typically accomplished using a combination of reductive amination and a Grignard reaction. The reductive amination is used to form a chiral amine from the reaction of an aldehyde or ketone and an amine. The Grignard reaction is then used to form the benzodioxole ring from the reaction of an aldehyde or ketone with a Grignard reagent. The resulting product is then treated with a tert-butyl carbamate to give the desired (R)-BTBP.

Aplicaciones Científicas De Investigación

(R)-BTBP has been used in a variety of scientific research applications, including asymmetric synthesis and biocatalysis. In asymmetric synthesis, (R)-BTBP is used as a chiral auxiliary in the synthesis of a variety of pharmaceuticals, natural products, and specialty chemicals. In biocatalysis, (R)-BTBP is used as a substrate or co-substrate in enzymatic reactions, where it can be used to catalyze the formation of a variety of products.

Propiedades

IUPAC Name |

(3R)-3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQWIQGAZKFCDC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

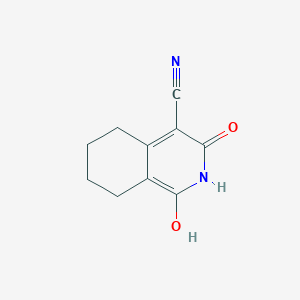

![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)

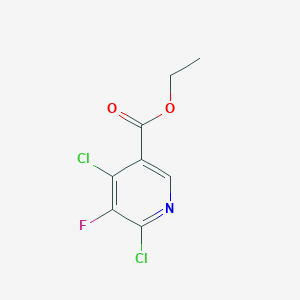

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)